molecular formula C11H17N5O B2819460 (E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one CAS No. 2305573-90-2

(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one

Cat. No.: B2819460
CAS No.: 2305573-90-2
M. Wt: 235.291
InChI Key: JHPDIZRAUHSSSJ-UHFFFAOYSA-N
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Description

(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one is a synthetic organic compound characterized by its unique triazolopyrazine core and a dimethylamino group attached to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one typically involves the following steps:

    Formation of the Triazolopyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Butenone Moiety: The butenone group can be introduced via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, using suitable phosphonium or phosphonate reagents.

    Dimethylamino Group Addition: The dimethylamino group is often introduced through nucleophilic substitution reactions, where a suitable leaving group on the butenone moiety is replaced by a dimethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to a saturated ketone or alcohol.

    Substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Compounds with various nucleophiles replacing the dimethylamino group.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an inhibitor of specific enzymes or receptors.
  • Explored for its antimicrobial and anticancer properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazolopyrazine core can interact with various molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces.

Comparison with Similar Compounds

    (E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(methylamino)but-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    (E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(ethylamino)but-2-en-1-one: Similar structure but with an ethylamino group.

Uniqueness: The presence of the dimethylamino group in (E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one may confer unique electronic properties and steric effects, influencing its reactivity and interaction with biological targets compared to its analogs with different amino groups.

Properties

IUPAC Name

(E)-1-(6,7-dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-14(2)5-3-4-11(17)15-6-7-16-10(9-15)8-12-13-16/h3-4,8H,5-7,9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPDIZRAUHSSSJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N1CCN2C(=CN=N2)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CCN2C(=CN=N2)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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